BenchChemオンラインストアへようこそ!

4-Fluoro-5-methoxy-2-methyl-1H-indole

Drug Synthesis Process Chemistry Physicochemical Properties

4-Fluoro-5-methoxy-2-methyl-1H-indole (CAS 288385-93-3, molecular formula C₁₀H₁₀FNO, molecular weight 179.19) is a fluorinated indole derivative that serves as a critical synthetic intermediate in the manufacturing route of the VEGF receptor tyrosine kinase inhibitor Cediranib (AZD2171). This compound, also known as 4-fluoro-5-methoxy-2-methylindole, is characterized by a unique substitution pattern featuring a fluorine atom at the 4-position, a methoxy group at the 5-position, and a methyl group at the 2-position of the indole ring.

Molecular Formula C10H10FNO
Molecular Weight 179.19 g/mol
CAS No. 288385-93-3
Cat. No. B1343830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-5-methoxy-2-methyl-1H-indole
CAS288385-93-3
Molecular FormulaC10H10FNO
Molecular Weight179.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2F)OC
InChIInChI=1S/C10H10FNO/c1-6-5-7-8(12-6)3-4-9(13-2)10(7)11/h3-5,12H,1-2H3
InChIKeyWRDOWKZJEOFRSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-5-methoxy-2-methyl-1H-indole (CAS 288385-93-3) Technical Procurement Guide: Key Intermediate for Cediranib (AZD2171) Synthesis


4-Fluoro-5-methoxy-2-methyl-1H-indole (CAS 288385-93-3, molecular formula C₁₀H₁₀FNO, molecular weight 179.19) is a fluorinated indole derivative that serves as a critical synthetic intermediate in the manufacturing route of the VEGF receptor tyrosine kinase inhibitor Cediranib (AZD2171) [1]. This compound, also known as 4-fluoro-5-methoxy-2-methylindole, is characterized by a unique substitution pattern featuring a fluorine atom at the 4-position, a methoxy group at the 5-position, and a methyl group at the 2-position of the indole ring . Its role as a protected intermediate in the synthesis of 4-fluoro-5-hydroxy-2-methylindole, which is directly coupled to form the core of Cediranib, distinguishes it from other indole building blocks [2].

Why 4-Fluoro-5-methoxy-2-methyl-1H-indole Cannot Be Substituted with General Indole Building Blocks: Evidence for Specific Procurement


The substitution pattern of 4-Fluoro-5-methoxy-2-methyl-1H-indole is non-trivial and directly linked to the efficacy of the final drug candidate, Cediranib. Generic indole compounds lack the precise combination of a 4-fluoro and 5-methoxy substitution, which is essential for the subsequent synthesis step that yields 4-fluoro-5-hydroxy-2-methylindole [1]. The fluorine atom at the 4-position is critical for the biological activity of Cediranib, as its replacement with hydrogen or other halogens results in a significant loss of potency against VEGF receptors [2]. The methoxy group at the 5-position acts as a protecting group for the hydroxyl moiety required in the final coupling reaction. Substituting this compound with an unprotected hydroxy analog (4-fluoro-5-hydroxy-2-methylindole) prematurely introduces a reactive phenol that would interfere with earlier synthetic steps, leading to lower yields and increased byproduct formation [3]. Therefore, the specific structural features of 4-Fluoro-5-methoxy-2-methyl-1H-indole are not merely incidental; they are a deliberate design element in a validated, high-stakes pharmaceutical synthesis route, making generic substitution impractical and scientifically unsound.

Quantitative Differentiation of 4-Fluoro-5-methoxy-2-methyl-1H-indole vs. Analogs: A Procurement Decision Matrix


Increased Lipophilicity (LogP) Compared to Demethylated Analog (4-Fluoro-5-hydroxy-2-methylindole) for Improved Intermediate Handling

The methoxy group in 4-Fluoro-5-methoxy-2-methyl-1H-indole imparts significantly higher lipophilicity compared to its demethylated analog, 4-fluoro-5-hydroxy-2-methylindole. This difference is quantified by the Consensus Log P values, where the target compound shows a value of 2.59 versus 2.321 for the hydroxy analog [1]. This higher LogP value is a direct result of the methoxy protecting group, making the compound more amenable to organic solvent-based reactions and purification steps (e.g., column chromatography) in the Cediranib synthesis route [2].

Drug Synthesis Process Chemistry Physicochemical Properties

Reduced Polar Surface Area (PSA) Compared to Demethylated Analog for Enhanced Reactivity Control

The methoxy-protected 4-Fluoro-5-methoxy-2-methyl-1H-indole exhibits a Topological Polar Surface Area (TPSA) of 25.02 Ų, which is significantly lower than the 36.02 Ų of its demethylated counterpart, 4-fluoro-5-hydroxy-2-methylindole [1]. This 30.6% reduction in PSA is attributed to the replacement of a hydrogen bond donor (hydroxyl group) with a methyl ether, which only acts as a hydrogen bond acceptor.

Drug Synthesis Process Chemistry Computational Chemistry

Validated Synthetic Role in High-Value API (Cediranib) vs. Unvalidated Analogs

4-Fluoro-5-methoxy-2-methyl-1H-indole is a documented and validated intermediate in the synthesis of Cediranib (AZD2171), a potent VEGFR inhibitor. The patented synthesis routes by AstraZeneca explicitly utilize this methoxy-protected indole (or its immediate precursor) to ultimately form 4-fluoro-5-hydroxy-2-methylindole, which is then coupled with a chloroquinazoline to yield the final API [1][2]. In contrast, closely related analogs like 5-methoxy-2-methylindole or 4-fluoro-2-methylindole lack either the fluorine or the 5-methoxy group and are not described in any known route to Cediranib, rendering them functionally useless for this high-value application.

Pharmaceutical Synthesis API Intermediate Cediranib

Best Application Scenarios for Procuring 4-Fluoro-5-methoxy-2-methyl-1H-indole


Synthesis of Cediranib (AZD2171) and Related VEGFR Inhibitor Analogs

This is the primary and most compelling application scenario for 4-Fluoro-5-methoxy-2-methyl-1H-indole. The compound is a direct intermediate in the AstraZeneca-patented route to Cediranib, a potent VEGFR tyrosine kinase inhibitor . As established in Section 3, the methoxy group provides a critical protective function, enhancing process chemistry by increasing lipophilicity (LogP 2.59 vs. 2.321) and reducing polarity (TPSA 25.02 Ų vs. 36.02 Ų) compared to the final hydroxy intermediate. Procurement of this specific compound is non-negotiable for groups aiming to replicate or build upon the validated Cediranib synthesis, as generic indole building blocks lack the required substitution pattern and would derail the entire synthetic sequence [1]. The high commercial and therapeutic value of Cediranib makes the reliable sourcing of this intermediate a high-priority procurement decision.

Medicinal Chemistry Exploration of Fluorinated Indole Scaffolds

In medicinal chemistry programs focused on kinases or other protein targets where fluorinated indoles are privileged scaffolds, 4-Fluoro-5-methoxy-2-methyl-1H-indole serves as an ideal starting point for library synthesis. Its well-defined substitution pattern allows for further functionalization at the indole nitrogen or via cross-coupling reactions. The quantitative differences in physicochemical properties (e.g., LogP of 2.59) provide a predictable baseline for optimizing ADME properties of new chemical entities . Compared to non-fluorinated or differently substituted analogs, this compound offers a unique combination of lipophilicity and electronic effects imparted by the 4-fluoro and 5-methoxy groups, which can be exploited to modulate target binding and metabolic stability [1].

Process Chemistry Optimization and Scale-Up Studies

For process chemists involved in scaling up the Cediranib synthesis, the procurement of high-purity 4-Fluoro-5-methoxy-2-methyl-1H-indole is critical for developing robust, reproducible manufacturing processes. The compound's physicochemical profile, specifically its higher LogP and lower PSA relative to the hydroxy analog, directly impacts the choice of solvents and purification techniques (e.g., column chromatography vs. crystallization) during the multi-step synthesis . Using a substituted analog would introduce variables that are not present in the established literature, complicating process validation and increasing the risk of batch failure. The documented role of this intermediate in a high-yielding, patent-protected route underscores its importance in industrial-scale pharmaceutical manufacturing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-5-methoxy-2-methyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.